1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate
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Overview
Description
1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate is a chemical compound with the molecular formula C9H11N3O and a molecular weight of 177.2 g/mol . This compound is a derivative of benzotriazole, which is known for its applications in various fields such as corrosion inhibition, photography, and as a building block in organic synthesis .
Preparation Methods
The synthesis of 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate typically involves the alkylation of benzotriazole with a propylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propyl group can be replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate has several scientific research applications:
Mechanism of Action
The mechanism by which 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate exerts its effects involves its interaction with molecular targets such as enzymes and metal surfaces. In biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . In industrial applications, it forms a protective layer on metal surfaces, preventing oxidation and corrosion .
Comparison with Similar Compounds
1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate can be compared with other benzotriazole derivatives such as:
1H-Benzotriazole: A parent compound used widely in corrosion inhibition and organic synthesis.
1-Methyl-1H-benzotriazole: Similar in structure but with a methyl group instead of a propyl group, used in similar applications.
1-Butyl-1H-benzotriazole: Another derivative with a butyl group, offering different solubility and reactivity properties.
The uniqueness of this compound lies in its specific alkyl group, which imparts distinct physical and chemical properties, making it suitable for particular applications in research and industry.
Properties
IUPAC Name |
1-oxido-3-propylbenzotriazol-1-ium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-2-7-11-8-5-3-4-6-9(8)12(13)10-11/h3-6H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXOAULOSWXEKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2[N+](=N1)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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